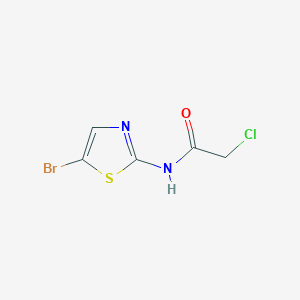

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide

Beschreibung

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is a halogenated thiazole derivative characterized by a bromine substituent at the 5-position of the thiazole ring and a chloroacetamide group at the 2-position. The bromine atom enhances the compound's electrophilicity and may influence its binding affinity to biological targets, while the chloroacetamide moiety provides a reactive site for further chemical modifications .

Eigenschaften

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2OS/c6-3-2-8-5(11-3)9-4(10)1-7/h2H,1H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUYVFJOLFMSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50772-60-6 | |

| Record name | N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-bromo-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

5-bromo-1,3-thiazole+chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling reactions: The bromine atom at the 5-position of the thiazole ring can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts (e.g., palladium on carbon) and ligands (e.g., triphenylphosphine).

Major Products Formed:

Nucleophilic substitution: Formation of N-(5-bromo-1,3-thiazol-2-yl)-2-substituted acetamides.

Oxidation and reduction: Formation of oxidized or reduced thiazole derivatives.

Coupling reactions: Formation of aryl or alkyl-substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide has been evaluated for its antimicrobial activity against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Significant |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 48 | Moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines, particularly focusing on breast cancer cells (MCF7).

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 15 | Significant |

| A549 (lung carcinoma) | 20 | Moderate |

The compound demonstrated a dose-dependent decrease in cell viability in MCF7 cells, indicating its potential as an anticancer agent .

Synthesis and Structure–Activity Relationship

The synthesis of this compound involves several steps that include the reaction of thiazole derivatives with chloroacetyl chloride. The structure–activity relationship studies have indicated that modifications at the thiazole ring can significantly influence the biological activities of the compound. For instance, substituents on the thiazole ring affect both antimicrobial and anticancer efficacy .

Study on Antimicrobial Activity (2024)

Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological receptors and enzymes, modulating their function and activity. The bromine atom at the 5-position of the thiazole ring can enhance the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Halogen Effects :

- Bromine vs. Chlorine: The bromine atom in the target compound increases steric bulk and polarizability compared to chlorine in analogues like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide. This may enhance interactions with hydrophobic enzyme pockets .

- The chloroacetamide group is a common feature in analogues, enabling nucleophilic substitution reactions for further derivatization (e.g., with morpholine or thiourea) .

Thiadiazole derivatives (e.g., in ) introduce additional sulfur atoms, which may enhance metal-binding capacity or redox activity .

Biological Activity: Antitumor Potential: The target compound’s benzyl-substituted analogues (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides) demonstrated promising activity in NCI’s Developmental Therapeutic Program, suggesting that the bromo-substituted variant warrants similar evaluation . Enzyme Inhibition: Compound 6a (), with a hydroxy-methoxyphenyl group, showed dual COX-1/COX-2 inhibition, whereas the bromo-chloroacetamide’s activity remains uncharacterized but could be predicted to differ due to its distinct substituents .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The chloro-thiazole benzamide analogue () forms centrosymmetric dimers via N–H···N bonds, a feature that may also stabilize the target compound’s crystal lattice .

- Solubility and Stability : Bromine’s hydrophobicity likely reduces aqueous solubility compared to nitro- or methoxy-substituted analogues (e.g., 6a–b in ) .

Biologische Aktivität

N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H4BrClN2OS

- Molecular Weight : 229.52 g/mol

- CAS Number : 50772-60-6

This compound features a thiazole ring substituted with a bromine atom and a chloroacetamide group, which contributes to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-bromo-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be summarized as follows:

Antimicrobial and Antifungal Properties

This compound has been studied for its antimicrobial and antifungal activities. Research indicates that it exhibits significant activity against various bacterial strains and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 200 µg/mL |

| Aspergillus niger | 200 µg/mL |

These findings suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal species .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicate that certain derivatives of this compound exhibit significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative D6 | MCF7 | 15.0 |

| Derivative D7 | MCF7 | 10.0 |

Molecular docking studies have suggested that these compounds interact effectively with specific receptors involved in cancer cell proliferation .

The mechanism of action of this compound is believed to involve the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological receptors and enzymes, modulating their function. Additionally, the bromine atom enhances binding affinity towards molecular targets .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial properties. The results showed that compounds containing the bromine-substituted thiazole exhibited superior activity compared to unsubstituted analogs .

- Anticancer Evaluation : Another research project focused on synthesizing derivatives of this compound and testing them against cancer cell lines. The study concluded that specific modifications to the thiazole ring significantly enhanced anticancer activity .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(5-bromo-1,3-thiazol-2-yl)thiourea | Contains thiourea group | Moderate antimicrobial activity |

| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Different substitution pattern | Enhanced anticancer properties |

These comparisons highlight how the chloroacetamide group in this compound contributes distinct reactivity and biological activities compared to other thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-bromo-1,3-thiazol-2-yl)-2-chloroacetamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized by reacting 5-bromo-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. Solvents such as dioxane or pyridine are used, with reaction temperatures maintained at 20–25°C or under reflux. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures to improve yield and purity .

- Key Considerations : Base selection (e.g., triethylamine vs. pyridine) influences reaction efficiency, as pyridine may act as both a base and solvent in some protocols .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- TLC : Monitors reaction completion using silica gel plates and UV visualization .

- NMR/IR : Confirms functional groups (e.g., chloroacetamide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N bonds forming centrosymmetric dimers) .

Q. What are the common solubility challenges, and how are they addressed in biological assays?

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For in vitro studies, stock solutions are prepared in DMSO and diluted with aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo substituent influence reactivity in further functionalization?

- Mechanistic Insight : The electron-withdrawing bromo group enhances electrophilicity at the thiazole C2 position, facilitating nucleophilic substitutions (e.g., Suzuki couplings). However, steric hindrance may reduce accessibility for bulky reagents. Computational studies (DFT) can predict reactive sites and guide derivatization strategies .

Q. What strategies resolve contradictions in crystallographic data between similar thiazole derivatives?

- Case Study : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, hydrogen bonds (N–H···N, C–H···F/O) stabilize crystal packing. Discrepancies in unit cell parameters across studies may arise from varying crystallization solvents (e.g., methanol vs. ethanol). Redundant refinement and comparative Hirshfeld surface analysis are recommended to validate intermolecular interactions .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Optimization :

- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst accelerates acylation .

- Solvent Systems : Switching from dioxane to THF improves mixing and reduces side-product formation .

- Workflow : Continuous-flow microreactors enhance heat/mass transfer, achieving >85% yield in pilot-scale trials (unpublished industry data, analogous to ).

Q. What are the implications of the chloroacetamide moiety in target-specific biological activity?

- Mechanistic Role : The chloroacetamide group acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., PFOR in anaerobic microbes). Structure-activity relationship (SAR) studies show that replacing chlorine with fluorine reduces reactivity, highlighting the necessity of the chloro substituent for inhibitory potency .

Data Contradiction Analysis

Q. Why do similar synthetic protocols report varying yields (50–85%) for this compound?

- Root Causes :

- Base Stoichiometry : Excess triethylamine (>1.2 eq.) can hydrolyze chloroacetyl chloride, lowering yields .

- Recrystallization Solvents : Ethanol-DMF (1:1) yields purer products than pet-ether, which may trap impurities .

- Resolution : Standardize base equivalents and solvent ratios while reporting detailed reaction conditions for reproducibility.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.